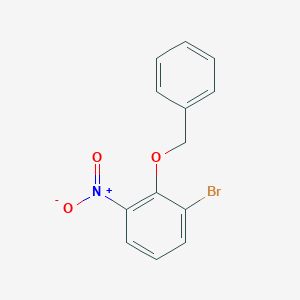

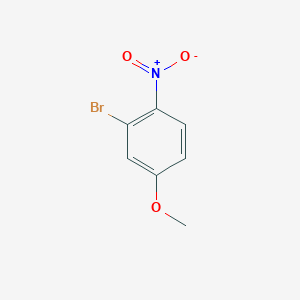

2-Bromo-4-methoxy-1-nitrobenzene

Overview

Description

2-Bromo-4-methoxy-1-nitrobenzene is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Bromo-4-methoxy-1-nitrobenzene is 1S/C7H6BrNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Bromo-4-methoxy-1-nitrobenzene is a solid at room temperature . It has a molecular weight of 232.03 and a monoisotopic mass of 230.953094 Da .Scientific Research Applications

Synthesis of 1-Bromo-4-nitrobenzene

- Summary of the Application : This compound is synthesized from bromobenzene through a process called nitration. The bromine atom on the benzene ring directs the incoming nitronium ion to the ortho and para positions, resulting in the formation of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene .

- Methods of Application : The nitronium ion, which acts as the electrophile in this reaction, is produced from the reaction of nitric acid with sulfuric acid. The reaction mixture is kept at a low temperature to control the reaction rate .

- Results or Outcomes : The reaction produces two products: 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene. The para product, 1-bromo-4-nitrobenzene, has a melting point of 127°C, while the ortho product has a melting point of 43°C .

Use of 1-Bromo-2-nitrobenzene

- Summary of the Application : 1-Bromo-2-nitrobenzene is used in organic synthesis. It can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The reaction of 1-Bromo-2-nitrobenzene with 2-methylamino-benzoic acid results in the formation of N-methyl-N-(2-nitro-phenyl)-anthranilic acid .

Electrophilic Aromatic Substitution of Substituted Benzenes

- Summary of the Application : This process involves the substitution of a hydrogen atom in an aromatic system with an electrophile. For example, bromination of methoxybenzene (anisole) is very fast and gives mainly the para-bromo isomer, accompanied by 10% of the ortho-isomer and only a trace of the meta-isomer .

- Methods of Application : The reaction conditions for these substitution reactions are not the same, and must be adjusted to fit the reactivity of the reactant .

- Results or Outcomes : The reaction produces three possible constitutional isomers: ortho, meta, and para. The expected statistical mixture of isomeric products would be 40% ortho, 40% meta, and 20% para .

Use of 4-Nitroanisole

- Summary of the Application : 4-Nitroanisole was used as a probe to determine Π * of Kamlet-Taft solvent parameters and high pressure and supercritical water in the temperature range of 16-420 °C .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The use of 4-Nitroanisole as a probe provided valuable data on the properties of the solvent and the behavior of the system under high pressure and supercritical water conditions .

Nitro Compounds

- Summary of the Application : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

- Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results or Outcomes : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .

Ullmann Cross-Coupling Reaction

- Summary of the Application : 1-Bromo-2-nitrobenzene can react with β-bromo-α,β-unsaturated aldehydes in a palladium-mediated Ullmann cross-coupling reaction .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The reaction results in the formation of 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene, and 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-bromo-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKPDLZQIABTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514165 | |

| Record name | 2-Bromo-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methoxy-1-nitrobenzene | |

CAS RN |

98447-30-4 | |

| Record name | 2-Bromo-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)

![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)